6-(1-Methylpiperidin-4-yl)pyridin-3-amine is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. It is classified as an amine and is structurally characterized by the presence of a pyridine ring substituted with a 1-methylpiperidine moiety. This compound has garnered attention for its possible roles in drug development, particularly as a ligand in various biochemical assays.
The compound is derived from the reaction between 6-methylpyridin-3-amine and 1-methylpiperidin-4-yl chloride, typically under basic conditions in an organic solvent. It falls under the category of piperidine derivatives, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 205.30 g/mol.
The synthesis of 6-(1-Methylpiperidin-4-yl)pyridin-3-amine generally involves the following steps:
The molecular structure of 6-(1-Methylpiperidin-4-yl)pyridin-3-amine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N₃ |
Molecular Weight | 205.30 g/mol |
IUPAC Name | 6-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |
InChI Key | LNJPTKMUTWUMBZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(C=C1)NC2CCN(CC2)C |
This structure indicates that the compound contains both nitrogen-containing piperidine and pyridine rings, contributing to its chemical reactivity and biological activity.
6-(1-Methylpiperidin-4-yl)pyridin-3-amine can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Base (triethylamine) |
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 6-(1-Methylpiperidin-4-yl)pyridin-3-amine involves its ability to interact with specific enzymes or receptors within biological systems. Upon binding to these targets, it can modulate their activity, leading to various pharmacological effects. The precise pathways depend on the context of its application, including potential therapeutic uses in drug development.
The compound exhibits typical characteristics associated with amines and heterocyclic compounds:
Key chemical properties include:
This solubility profile makes it suitable for various applications in organic synthesis and pharmaceutical formulations.
6-(1-Methylpiperidin-4-yl)pyridin-3-amine has several notable applications:
Reductive amination remains the cornerstone for constructing the core scaffold of 6-(1-methylpiperidin-4-yl)pyridin-3-amine. This method typically involves the condensation of 6-aminonicotinaldehyde with 1-methylpiperidin-4-amine under reducing conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol serves as the most common reducing system, achieving moderate yields (45-65%) but requiring precise pH control (pH 5-7) to suppress over-reduction [5]. Key limitations include the formation of dialkylated byproducts and challenges in purifying hydrophilic intermediates. Optimization studies reveal that replacing methanol with dichloromethane as the solvent improves selectivity, reducing dialkylation from 22% to 9% [10]. Alternative approaches employ N-Boc-protected piperidin-4-amine, followed by deprotection and methylation, enhancing regioselectivity at the expense of additional synthetic steps (overall yield: 38%) [5].
Nucleophilic aromatic substitution (SNAr) provides a complementary route, leveraging the inherent electrophilicity of halogenated pyridine precursors. 5-Amino-2-bromopyridine reacts with 1-methylpiperidin-4-ol under palladium catalysis (Buchwald-Hartwig conditions) or directly with 4-chloro-1-methylpiperidine under thermal activation. Copper(I) oxide (Cu₂O) catalysis enables the coupling of 6-chloropyridin-3-amine with 1-methylpiperidine at 120°C, yielding 70-75% of the target compound after 24 hours [10]. Microwave-assisted SNAr significantly accelerates this process (30 min, 150°C), boosting yields to 82% while reducing homocoupling byproducts [8]. Drawbacks include the need for specialized equipment and limited tolerance for electron-donating substituents on the pyridine ring.
Table 1: Traditional Synthetic Routes Comparison
Method | Reagents/Conditions | Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
Reductive Amination | NaBH₃CN/MeOH, pH 6, 25°C, 12h | 45-65 | Single-step; avoids metal catalysts | Dialkylation byproducts; pH control |
Boc-Protected Route | (i) Boc-protection (ii) Red. amination (iii) Deprotection/Methylation | 38 | High regioselectivity | Multi-step; low overall yield |
Cu-Catalyzed SNAr | 6-Chloropyridin-3-amine, 1-methylpiperidine, Cu₂O, 120°C, 24h | 70-75 | Cost-effective catalyst | Long reaction time |
Microwave SNAr | Microwave, 150°C, DMF, 30 min | 82 | Rapid; high yield | Specialized equipment required |
Palladium-catalyzed cross-coupling methodologies have revolutionized access to enantiomerically pure intermediates for 6-(1-methylpiperidin-4-yl)pyridin-3-amine derivatives. Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at the pyridine C2 position using 2-bromo-6-(1-methylpiperidin-4-yl)pyridin-3-amine and arylboronic acids. Employing Pd(dppf)Cl₂ (1 mol%) with K₂CO₃ in toluene/water (4:1) at 80°C achieves conversions >95% within 8 hours [8]. This strategy facilitates the synthesis of sterically hindered analogs like 2-(2,4-difluorophenyl)-6-(1-methylpiperidin-4-yl)pyridin-3-amine, a key precursor for 5-HT1F agonists. Chemoselectivity remains a hallmark: pyridine reduction during hydrogenation is minimized (<5%) while preserving sensitive functional groups (e.g., alkenes, halogens) [8].
Asymmetric hydrogenation of prochiral enamines derived from 6-(1-methylpiperidin-4-yl)pyridin-3-amine provides access to chiral pharmacophores. Iridium(I) complexes with P,N-ligands (e.g., (R)-BINAP) catalyze the enantioselective reduction of N-(3-(pyridin-3-yl)allyl) acetamides, yielding chiral piperidine derivatives with up to 94% ee [8]. This method is critical for producing non-racemic analogs like (S)-6-(1-methylpiperidin-3-yl)pyridin-3-amine, which exhibit enhanced receptor binding specificity. Ruthenium(II)-TsDPEN catalysts further enable transfer hydrogenation in isopropanol, achieving 90% ee for cis-configured products under mild conditions (40°C, 6h) [7] [9].
Solvent-free ball milling offers an eco-efficient alternative for synthesizing 6-(1-methylpiperidin-4-yl)pyridin-3-amine precursors. 5-Cyano-1,2,4-triazines undergo efficient ipso-substitution with 4-methylpiperazine under mechanical grinding (150°C, 10h), yielding 5-(4-methylpiperazin-1-yl)pyridin-3-amine derivatives without solvents or catalysts [10]. This mechanochemical approach achieves near-quantitative yields (98%) with an E-factor <1, minimizing waste generation. Comparative life-cycle analysis (LCA) confirms a 40% reduction in energy consumption and 60% lower carbon footprint versus solution-phase methods [5] [10].
Immobilized transaminases enable the asymmetric amination of 6-(1-methylpiperidin-4-yl)pyridin-3-one, providing a route to enantiomerically enriched amines. Chromobacterium violaceum transaminase (CvTA) covalently immobilized on silica nanoparticles converts the prochiral ketone to the (R)-amine with 88% ee and 70% conversion in phosphate buffer (pH 8.0, 37°C) [5]. Engineered Aspergillus oryzae aminotransferases further enhance diastereoselectivity (>99% de) for cis-2,6-disubstituted piperidines. While yields currently lag behind chemical methods (50-65%), biocatalysis eliminates heavy-metal catalysts and operates under ambient conditions, aligning with green chemistry principles [5].
Table 2: Green Synthesis Performance Metrics
Method | Conditions | Yield (%) | ee/de (%) | Environmental Impact Reduction |
---|---|---|---|---|
Mechanochemical SNAr | Ball milling, 150°C, 10h, solvent-free | 98 | N/A | E-factor <1; 60% lower CO₂ |
Biocatalytic Amination | CvTA/silica, pH 8.0, 37°C, 24h | 65 | 88 ee | No heavy metals; aqueous medium |
Asymmetric Hydrogenation | Ru(II)-TsDPEN, iPrOH, 40°C, 6h | 85 | 90 de | 40% less solvent vs. Pd-catalysis |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2